molecular formula C9H11N3O4 B15054628 2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid

Cat. No.: B15054628
M. Wt: 225.20 g/mol
InChI Key: WCCHMWIVSAAYMZ-UHFFFAOYSA-N
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Description

2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a heterocyclic compound that contains a nitrogen-containing ring structure. This compound is used in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves the reaction of dimethylcarbamoyl chloride with a suitable pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylcarbamoyl)acetic acid: A simpler analog with similar chemical properties.

    6-Oxopyridazine derivatives: Compounds with similar ring structures but different substituents.

Uniqueness

2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

2-[3-(dimethylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid

InChI

InChI=1S/C9H11N3O4/c1-11(2)9(16)6-3-4-7(13)12(10-6)5-8(14)15/h3-4H,5H2,1-2H3,(H,14,15)

InChI Key

WCCHMWIVSAAYMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NN(C(=O)C=C1)CC(=O)O

Origin of Product

United States

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